molecular formula C18H16O5 B1206372 7,2',4'-Trimethoxyflavone CAS No. 7578-51-0

7,2',4'-Trimethoxyflavone

Cat. No. B1206372
CAS RN: 7578-51-0
M. Wt: 312.3 g/mol
InChI Key: YPQZGQIOLDZFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,2',4'-Trimethoxyflavone is a natural product found in Albizia odoratissima with data available.

Scientific Research Applications

Molecular Mechanisms and Cancer Research

7,2',4'-Trimethoxyflavone, similar to other flavonoids like Genistein, has been extensively studied for its potential beneficial effects on severe human diseases such as cancer. Research indicates that flavonoids like Genistein exhibit molecular interactions with various cellular targets in cancer models. These interactions include apoptotic induction, cell cycle arrest, and anti-inflammatory, antiangiogenic, and antimetastatic effects, making these compounds a focal point for cancer biology and therapeutic strategy design (Tuli et al., 2019).

Neuroprotective and Cognitive Benefits

Flavonoids such as 7,8-Dihydroxyflavone (7,8-DHF), though structurally different, have been identified as potential treatments for brain and body pathologies, suggesting that similar compounds like 7,2',4'-Trimethoxyflavone could offer comparable benefits. The past decade has seen significant preclinical research into the efficacy of 7,8-DHF in animal models, showing promise in treating a range of pathologies affecting brain and body functioning (Emili et al., 2020).

Anti-inflammatory Properties

Luteolin, a flavonoid with similarities to 7,2',4'-Trimethoxyflavone, is widely recognized for its anti-inflammatory activity. Studies across various models, including in vitro, in vivo, and clinical trials, have demonstrated the strong anti-inflammatory activity of luteolin and its derivatives. This activity is attributed to the regulation of transcription factors such as STAT3, NF-κB, and AP-1 (Aziz et al., 2018).

Antioxidant and Hepatoprotective Potential

Research indicates that bioactive compounds from natural products, including flavonoids, offer significant protection against free radicals. Some flavonoids have demonstrated significant antioxidant and hepatoprotective potential, making them candidates for new drug development. Although further research is required for clinical validation, the antioxidant potential of these compounds is notable (Lawal et al., 2016).

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-5-7-14(16(8-11)22-3)18-10-15(19)13-6-4-12(21-2)9-17(13)23-18/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQZGQIOLDZFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350981
Record name 7,2',4'-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,2',4'-Trimethoxyflavone

CAS RN

7578-51-0
Record name 7,2',4'-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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